2,3-Diaminosuccinic acid

概要

説明

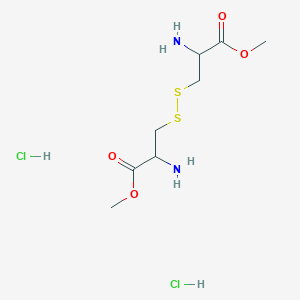

2,3-Diaminosuccinic acid, also known as meso-2,3-Diaminosuccinic acid, is an amino acid with the empirical formula C4H8N2O4 and a molecular weight of 148.12 . It is typically found in the form of a white powder .

Synthesis Analysis

The synthesis of 2,3-Diaminosuccinic acid can be achieved by treating malic acid with hydrochloric acid . Another method involves a Rh-catalyzed hydrogenation of heteromeric olefinic glycine dimers, which provides an efficient route to diastereomerically pure, orthogonally protected diaminosuccinic acid derivatives .Molecular Structure Analysis

The molecular structure of 2,3-Diaminosuccinic acid is represented by the SMILES stringNC(C(N)C(O)=O)C(O)=O . Chemical Reactions Analysis

While specific chemical reactions involving 2,3-Diaminosuccinic acid are not detailed in the search results, it’s worth noting that this compound can be used in solution phase peptide synthesis .Physical And Chemical Properties Analysis

2,3-Diaminosuccinic acid is a white powder suitable for solution phase peptide synthesis . It has a molecular weight of 148.12 .科学的研究の応用

Peptide Chemistry : Riemer et al. (2004) discussed the use of 2,3-diaminosuccinic acid in peptide chemistry, specifically for the incorporation of this nonproteinogenic diamino diacid into peptide structures as a cystine substitute (Riemer, Bayer, Schmitt, & Kessler, 2004).

Microbial Growth : Suzuki, Makishima, and Suzuki (1956) found that Micrococcus ureae can grow using racemic 2,3-diaminosuccinic acid as the sole nitrogen source, indicating its potential role in microbial nutrition (Suzuki, Makishima, & Suzuki, 1956).

Biochemistry : Rinaldi et al. (2005) discovered that 2,3-diaminosuccinic acid is a substrate for beef kidney D-aspartate oxidase, an enzyme involved in oxidative deamination (Rinaldi, Pellegrini, Crifó, & De Marco, 2005).

Synthesis of Chiral Auxiliaries : Serizawa, Ukaji, and Inomata (2006) synthesized novel N-sulfonylated 2,3-diaminosuccinate-type chiral auxiliaries for asymmetric cycloaddition reactions (Serizawa, Ukaji, & Inomata, 2006).

Complexation with Metals : Yoshikawa and Yamasaki (1967) studied the complexes of copper and nickel with meso and racemic 2,3-diaminosuccinic acids, revealing insights into coordination chemistry (Yoshikawa & Yamasaki, 1967).

Catalysis : Muñiz, Almodóvar, Streuff, and Nieger (2006) demonstrated that 2,3-diaminosuccinic acid can be used to generate osmium-diamine chelates, efficient catalysts for aminohydroxylation of alkenes (Muñiz, Almodóvar, Streuff, & Nieger, 2006).

Medicinal Chemistry : Matilla et al. (1994) explored the use of 2,3-diaminosuccinic acid in the formation of cis-dichloro-palladium(II) complexes, which have potential applications in medicinal chemistry, including DNA-binding and antitumor studies (Matilla, Tercero, Dung, Viossat, Perez, Alonso, Martin-Ramos, & Niclós-Gutiérrez, 1994).

Safety and Hazards

2,3-Diaminosuccinic acid is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

将来の方向性

While specific future directions for 2,3-Diaminosuccinic acid are not detailed in the search results, it’s worth noting that this compound has been used in the synthesis of other compounds. For example, it has been used as a precursor for the production of rutin, a flavonoid obtained from natural sources .

特性

IUPAC Name |

2,3-diaminobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,5-6H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNYNCTUBKSHHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Diaminosuccinic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B556880.png)